molecular formula C5H7N3S2 B2895579 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol CAS No. 852400-37-4

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Cat. No. B2895579
CAS RN: 852400-37-4
M. Wt: 173.25
InChI Key: RBPGSAZBLLEDHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis and spectroscopic methods can be used .

Scientific Research Applications

Anticancer and Antiproliferative Properties

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol derivatives have been explored for their anticancer activities. For instance, the compound has shown promise in inhibiting proliferation of tumor cells derived from various cancers, including nervous system cancers like medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma, as well as peripheral cancers such as colon adenocarcinoma and lung carcinoma. The anticancer effect is attributed to decreased cell division and inhibited cell migration, while also exerting a trophic effect in neuronal cell cultures without affecting the viability of normal cells like astrocytes, hepatocytes, and skin fibroblasts (W. Rzeski, J. Matysiak, M. Kandefer-Szerszeń, 2007).

Antimicrobial and Anti-inflammatory Applications

Several derivatives of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol have been synthesized and characterized for their potential antimicrobial and anti-inflammatory activities. These compounds exhibit a broad spectrum of biological activities, including antimicrobial effects against various pathogens and potent anti-inflammatory and analgesic properties. This indicates their potential application in treating infections and inflammation-related conditions (Ravindra Kumar, Hament Panwar, 2015).

Corrosion Inhibition

5-Amino 1,3,4-thiadiazole-2-thiol (5-ATT) has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid medium. The compound exhibits significant inhibition efficiency, suggesting its utility in protecting metals against corrosion in acidic environments. The inhibition mechanism is primarily through electrostatic adsorption on the metal surface, indicating its potential application in industrial corrosion protection (H. Ouici, M. Tourabi, O. Benali, C. Selles, C. Jama, A. Zarrouk, F. Bentiss, 2017).

Synthesis of Biologically Active Molecules

The synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives, incorporating the 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol scaffold, has been explored. These derivatives are discussed as prospective anticonvulsants and antiproliferative agents, highlighting the versatility of this chemical structure in generating molecular diversity and its application in developing new pharmacological agents (I. Sych, L. Perekhoda, T. Tsapko, 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules and its effects on biological pathways .

Safety and Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining safe handling procedures .

Future Directions

This involves discussing potential future research directions. For a chemical compound, this could involve potential applications, further studies into its properties, or the development of new synthesis methods .

properties

IUPAC Name

5-(cyclopropylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c9-5-8-7-4(10-5)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPGSAZBLLEDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

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